3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a unique combination of a phenylsulfonyl group and a nitro group attached to an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 7-azaindole followed by the introduction of the phenylsulfonyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The phenylsulfonyl group is then introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 1-(Phenylsulfonyl)-3-amino-7-azaindole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the azaindole core.
Scientific Research Applications
3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can enhance the compound’s binding affinity to specific proteins or enzymes. The azaindole core can interact with nucleic acids or other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-(Phenylsulfonyl)indole: Lacks the nitro group and has different reactivity and applications.
3-Nitroindole: Similar nitro group but lacks the phenylsulfonyl group, leading to different chemical properties.
7-Azaindole: The parent compound without the phenylsulfonyl and nitro groups, used as a starting material for various derivatives.
Uniqueness: 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the phenylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-9-15(13-11(12)7-4-8-14-13)21(19,20)10-5-2-1-3-6-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGOHQEYKNIDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220655 |
Source
|
Record name | 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-86-1 |
Source
|
Record name | 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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